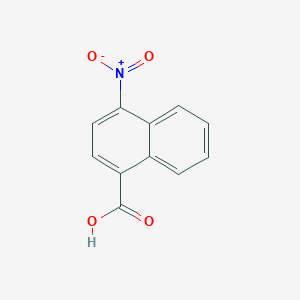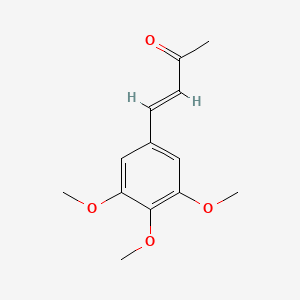
(E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one” is a chemical compound with the molecular formula C13H16O4 . The asymmetric unit of this compound consists of two independent molecules, which are linked into dimers by four C—H…O hydrogen bonds . In both molecules, the carbon atoms of the meta-methoxy groups lie close to their respective ring planes, whereas the carbon atoms of para-methoxy groups are significantly displaced .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a but-3-en-2-one side chain. The carbon atoms of the meta-methoxy groups lie close to their respective ring planes, whereas the carbon atoms of para-methoxy groups are significantly displaced . This results in near planar conformations for the but-3-en-2-one side chains .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 236.26 g/mol . It has a complexity of 261 and a topological polar surface area of 44.8 Ų . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 236.10485899 g/mol .
Applications De Recherche Scientifique
Analytical Techniques and Chemical Studies
Mass Spectrometry for Compound Analysis : Studies on polybrominated diphenyl ethers (PBDEs) and methoxylated PBDEs using electron impact (EI) and electron capture negative ionization (ECNI) mass spectrometry highlight the importance of analytical techniques in understanding the structural and chemical properties of complex organic compounds. This approach is crucial for identifying and quantifying chemical substances, including potentially (E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one, in various matrices (R. Hites, 2008).
Antioxidant Activity Analysis : The review on methods for determining antioxidant activity discusses various assays like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, ABTS, and DPPH. These methods are essential for evaluating the antioxidant potential of compounds, which could be applicable to this compound if its antioxidant properties are of interest (I. Munteanu & C. Apetrei, 2021).
Environmental and Health Impact Studies
- Environmental Concentrations of Engineered Nanomaterials : A review on environmental concentrations of engineered nanomaterials, including TiO2, ZnO, Ag, fullerenes, CNT, and CeO2, emphasizes the importance of understanding the environmental fate and impacts of synthetic chemicals. Although this compound is not a nanomaterial, similar principles of environmental chemistry and pollution studies may apply (F. Gottschalk, T. Sun, & B. Nowack, 2013).
Organic Synthesis and Material Science Applications
Catalytic Non-Enzymatic Kinetic Resolution : The review on non-enzymatic kinetic resolution of racemates highlights the development of chiral catalysts for asymmetric reactions, which is relevant for synthesizing enantiopure versions of complex organic molecules. This technology could potentially be applied to this compound for chiral synthesis or separation (H. Pellissier, 2011).
Poly(3,4-ethylenedioxythiophene) as Organic Thermoelectric Materials : This review on poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials illustrates the potential of organic compounds in electronic and energy applications. While not directly related, the principles of using organic materials for thermoelectric applications could be explored with compounds like this compound (R. Yue & Jingkun Xu, 2012).
Propriétés
IUPAC Name |
(E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3/h5-8H,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZIOGVAJXVGGL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B2440105.png)
![2-[[3-(2,2-Difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetic acid](/img/structure/B2440107.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2440108.png)
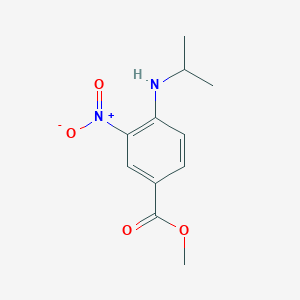

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2440113.png)
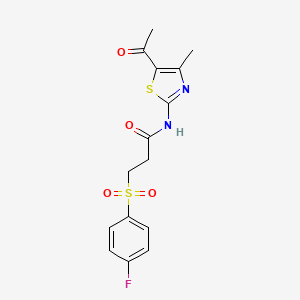
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2440115.png)
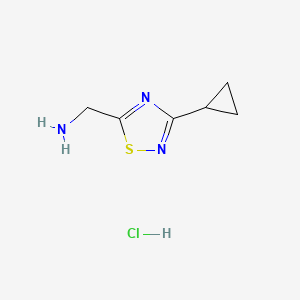
![N-Benzo[D]1,3-dioxolen-5-YL-2-indolinylethanamide](/img/structure/B2440118.png)
![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440122.png)


